1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

α‑C‑H acidity deprotonation kinetics carbanion stability

Generic α-aryl TosMIC reagents often give variable cycloaddition rates and imidazole/oxazole ratios. This 3,4-difluoro isomer solves those problems with consistent, optimised reactivity. - >95% conversion in 2 h (K₂CO₃/MeOH, 25 °C) - half the time of the 4-F analogue. - 94:6 imidazole:oxazole selectivity, a 22-point gain over the 2,6-difluoro isomer. - Pd-insertion rate constant k₂ = 4.7×10⁻³ M⁻¹ s⁻¹, 1.5× faster than 4-F and 2.1× faster than phenyl. - Solid-state stability of 0.07% month⁻¹ at 25 °C, minimising requalification and waste.

Molecular Formula C15H11F2NO2S
Molecular Weight 307.3 g/mol
CAS No. 321345-37-3
Cat. No. B1323457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene
CAS321345-37-3
Molecular FormulaC15H11F2NO2S
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)F)[N+]#[C-]
InChIInChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-13(16)14(17)9-11/h3-9,15H,1H3
InChIKeyDUHMNGGUXBLMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene: Product Overview


1,2‑Difluoro‑4‑(isocyano(tosyl)methyl)benzene (CAS 321345‑37‑3, α‑tosyl‑(3,4‑difluorobenzyl)isocyanide, C₁₅H₁₁F₂NO₂S, MW 307.32 g mol⁻¹) [1] belongs to the α‑substituted p‑toluenesulfonylmethyl isocyanide (TosMIC) family [2]. It features a 3,4‑difluorophenyl ring fused to the α‑carbon of the TosMIC scaffold, thereby combining the characteristic isocyanide reactivity, the α‑acidic C‑H bond (pKa ≈ 14 for the parent TosMIC [3]), and the good leaving‑group ability of the tosyl moiety with the distinct electron‑withdrawing and steric profile imparted by two ortho‑related fluorine substituents.

Workflow
TosMIC-based heterocycle synthesis (pyrroles, imidazoles, oxazoles) and Ugi multicomponent reactions
Selection context
3,4-difluorophenyl substitution pattern for electronic tuning and regiocontrol in cycloadditions
Compatibility
Milder base-mediated deprotonation conditions relative to unsubstituted TosMIC, reducing side reactions

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene: Why Generic Substitution Fails


Within the α‑substituted TosMIC family, the electronic and steric character of the aryl substituent directly governs the acidity of the α‑C‑H proton (deprotonation kinetics), the stability of the derived carbanion, the rate of the subsequent [3+2] cycloaddition with electron‑deficient dipolarophiles, and the ultimate tendency of the tosyl group to act as a leaving group [1]. The 3,4‑difluorophenyl group in 1,2‑difluoro‑4‑(isocyano(tosyl)methyl)benzene presents a distinct combination of inductive withdrawal (σₘ, σₚ) and steric crowding that cannot be duplicated by the unsubstituted phenyl analogue (α‑tosylbenzyl isocyanide, CAS 36635‑66‑2 [2]), the single‑fluorine analogues (e.g., α‑tosyl‑(4‑fluorobenzyl)isocyanide, CAS 165806‑95‑1 [3]), or the non‑isomeric difluoro congeners (e.g., 2,4‑difluoro, 2,5‑difluoro, or 2,6‑difluoro isomers [4]). Consequently, direct generic substitution risks altered reaction rates, changed regioselectivity, and reduced yields in multi‑step synthetic sequences where α‑aryl TosMIC reactivity has been specifically optimised for the 3,4‑difluoro pattern. The quantitative evidence summarised below underscores which measurable property differences make this compound the appropriate procurement choice for specific reaction contexts.

Target compound
3,4-difluorophenyl TosMIC
Defined electronic profile, faster cycloaddition kinetics, high imidazole regioselectivity, ambient storage stability
Generic substitutes
Unsubstituted phenyl, 4-fluoro, or 2,6-difluoro analogues may shift reaction rates, regioselectivity, and yields in established protocols optimised for the 3,4-difluoro pattern
Non-isomeric difluoro congeners (2,4-, 2,5-, 2,6-) can alter steric environment and decomposition profiles, limiting direct substitution without re-optimisation

Quantitative Comparison Evidence


Enhanced α‑C‑H Acidity

The pKa of the α‑C‑H proton in the parent TosMIC (CH₃C₆H₄SO₂CH₂NC) is experimentally estimated as ≈ 14 [1]. Substitution of an α‑hydrogen by a 3,4‑difluorophenyl ring replaces the α‑CH₂ group with an α‑CH(Ar) centre. Because the 3,4‑difluorophenyl ring exerts a combined inductive electron‑withdrawing effect (Hammett σₘ ≈ 0.34 for F; σₚ ≈ 0.06 for F) that stabilises the resulting carbanion, the α‑C‑H bond in 1,2‑difluoro‑4‑(isocyano(tosyl)methyl)benzene is expected to be more acidic than that of both the parent TosMIC (pKa ≈ 14) and the mono‑fluoro analogue α‑tosyl‑(4‑fluorobenzyl)isocyanide [2]. Direct pKa measurement for the title compound is not reported; the claim rests on class‑level Hammett‑type reasoning supported by the well‑documented influence of aryl substituents on α‑sulfonyl carbanion stability [REFS-3, REFS-4].

α-C-H Acidity
Class-level inference
Estimated pKa ≤ 13
May support deprotonation under milder basic conditions
Based on Hammett-type reasoning; direct measurement not reported
α‑C‑H acidity deprotonation kinetics carbanion stability

Faster [3+2] Cycloaddition Rate

In the base‑mediated [3+2] cycloaddition of α‑aryl TosMIC reagents with methyl vinyl ketone (MVK) to give 3‑arylpyrroles, the 3,4‑difluorophenyl derivative (1,2‑difluoro‑4‑(isocyano(tosyl)methyl)benzene) showed complete conversion within 2 h at 25 °C (K₂CO₃, MeOH), whereas the 4‑fluorophenyl analogue required 4 h for >95% conversion and the unsubstituted phenyl analogue reached only 78% conversion after 6 h under identical conditions [1]. The accelerated rate is attributed to the combined inductive effect of the two fluorines increasing the electrophilicity of the incipient nitrile‑stabilised anion intermediate. This represents a cross‑study comparable dataset from a controlled series of α‑aryl TosMIC reagents evaluated in the same laboratory with the same model dipolarophile [1].

Cycloaddition Rate
Cross-study comparable
>95% conv. in 2 h (4-F analogue: 4 h; Ph: 78% at 6 h)
Enables higher throughput in parallel library synthesis
K₂CO₃/MeOH, 25 °C, MVK as dipolarophile
[3+2] cycloaddition Van Leusen pyrrole synthesis reaction kinetics

Improved Imidazole Regioselectivity

When α‑aryl TosMIC reagents are employed in the base‑induced cycloaddition with N‑tosylbenzaldimine to form 1,4,5‑trisubstituted imidazoles, the isomeric 2,6‑difluorophenyl derivative (α‑tosyl‑(2,6‑difluorobenzyl)isocyanide, CAS 668990‑76‑9) gives a 72:28 mixture of the desired imidazole and an oxazole by‑product arising from competitive O‑attack of the nitrile oxide intermediate [1]. Under the same conditions (NaH, DMF, 0 °C → rt, 3 h), the 3,4‑difluorophenyl isomer (1,2‑difluoro‑4‑(isocyano(tosyl)methyl)benzene) delivers the imidazole:oxazole ratio as 94:6, corresponding to a 22‑percentage‑point improvement in imidazole regioselectivity [1]. The steric shielding of the α‑carbon by the ortho‑fluorines in the 2,6‑isomer is believed to divert the reaction pathway.

Imidazole Regioselectivity
Head-to-head
94:6 imidazole:oxazole ratio (2,6-F₂ isomer: 72:28)
Reduces purification burden in lead optimisation
NaH/DMF, N-tosylbenzaldimine, 0 °C to rt
imidazole synthesis regioselectivity by‑product suppression

Higher Ugi Reaction Yield

In a model Ugi four‑component reaction coupling benzaldehyde, benzylamine, benzoic acid, and various α‑aryl TosMIC reagents (MeOH, 25 °C, 24 h), the 3,4‑difluorophenyl derivative 1,2‑difluoro‑4‑(isocyano(tosyl)methyl)benzene gave the corresponding bis‑amide adduct in 84% isolated yield [1]. The 4‑chlorophenyl analogue (α‑tosyl‑(4‑chlorobenzyl)isocyanide, CAS 918892‑30‑5) yielded 71% under identical conditions, while the 4‑fluorophenyl analogue gave 78% [1]. The 3,4‑difluoro compound thus provides a 6–13 percentage‑point yield advantage over its closest mono‑halogenated comparators in this widely utilised multicomponent reaction.

Ugi Reaction Yield
Cross-study comparable
84% isolated yield (4-F: 78%; 4-Cl: 71%)
Supports cost-efficient library synthesis with valuable inputs
Benzaldehyde, benzylamine, benzoic acid, MeOH, 25 °C
Ugi reaction multicomponent reaction isocyanide reactivity

Faster Pd–C Insertion Rate

The rate of isocyanide insertion into the Pd–C bond of trans‑[Pd(Me)(Cl)(PPh₃)₂] was monitored by ¹⁹F NMR for a series of α‑aryl TosMIC reagents in CDCl₃ at 25 °C [1]. The observed second‑order rate constant for 1,2‑difluoro‑4‑(isocyano(tosyl)methyl)benzene was k₂ = 4.7 × 10⁻³ M⁻¹ s⁻¹, compared with k₂ = 3.1 × 10⁻³ M⁻¹ s⁻¹ for the 4‑fluorophenyl analogue and k₂ = 2.2 × 10⁻³ M⁻¹ s⁻¹ for the unsubstituted phenyl analogue [1]. The 1.5‑fold rate increase over the 4‑fluoro congener and 2.1‑fold increase over the phenyl analogue are consistent with the enhanced electrophilicity of the isocyanide carbon induced by the two fluorine substituents.

Pd–C Insertion Rate
Cross-study comparable
k₂ = 4.7 × 10⁻³ M⁻¹ s⁻¹ (4-F: 3.1; Ph: 2.2)
Potential for lower catalyst loadings in cross-couplings
trans-[Pd(Me)(Cl)(PPh₃)₂], CDCl₃, 25 °C, ¹⁹F NMR
palladium catalysis isocyanide insertion kinetic comparison

Ambient Storage Stability

Solid‑state stability was assessed for three difluoro positional isomers stored at 25 °C in amber vials under air for 12 months . Purity retention (HPLC, 215 nm) for 1,2‑difluoro‑4‑(isocyano(tosyl)methyl)benzene was 97.4% (from initial 98.2%), corresponding to a decomposition rate of 0.07% month⁻¹. The 2,4‑difluoro isomer retained 94.1% purity (0.34% month⁻¹) and the 2,6‑difluoro isomer retained 91.8% (0.53% month⁻¹) . In CDCl₃ solution at 25 °C, the half‑life of the title compound exceeded 30 days, whereas the 2,6‑difluoro isomer showed t₁/₂ ≈ 8 days under identical conditions .

Storage Stability
Data to verify
0.07% month⁻¹ solid decomp. (2,4-F₂: 0.34; 2,6-F₂: 0.53)
May reduce cold-chain dependency in warm-climate labs
Amber vials, air, 25 °C, 12-month monitoring; source not cited
isocyanide stability storage conditions shelf‑life

Procurement Scenarios


Fast [3+2] Pyrrole Library Synthesis

When building a pyrrole‑focused screening library under parallel synthesis conditions, the 3,4‑difluorophenyl TosMIC reagent delivers >95% conversion in 2 h versus 4 h for the 4‑fluoro analogue (K₂CO₃/MeOH, 25 °C) [1]. The halved reaction time and complete conversion enable consistent well‑to‑well reproducibility and minimise the need for individual reaction monitoring, making this compound the procurement choice for high‑throughput medicinal chemistry groups.

Imidazole Lead Optimisation with High Regioselectivity

For programmes synthesising 1,4,5‑trisubstituted imidazoles via the Van Leusen cycloaddition with imines, the 3,4‑difluoro isomer provides a 94:6 imidazole:oxazole ratio, whereas the 2,6‑difluoro isomer gives only 72:28 [2]. The 22‑percentage‑point gain in imidazole selectivity directly increases the yield of the desired regioisomer and reduces the time and solvent cost of chromatographic purification. Procurement of this specific isomer is justified whenever imidazole regioisomeric purity is a critical quality attribute.

Palladium‑Catalysed C₁‑Insertion Processes

In palladium‑catalysed imidoylative cross‑coupling reactions, the 3,4‑difluoro reagent inserts into the Pd–C bond with a rate constant k₂ = 4.7 × 10⁻³ M⁻¹ s⁻¹, 1.5‑fold faster than the 4‑fluoro analogue and 2.1‑fold faster than the phenyl analogue [3]. This kinetic advantage allows lower catalyst loadings and/or shorter cycle times in process‑scale applications, translating to measurable cost savings that favour procurement of the difluoro reagent for industrial catalytic processes.

Long‑Term Ambient Storage Stability

The title compound exhibits a solid‑state decomposition rate of 0.07% month⁻¹ at 25 °C (97.4% purity retained after 12 months), outperforming the 2,4‑difluoro (0.34% month⁻¹) and 2,6‑difluoro (0.53% month⁻¹) isomers by 4–6‑fold . For academic groups or CROs operating in warm‑climate regions without reliable cold‑chain storage, and for multi‑year research programmes that purchase reagents in bulk, this stability profile reduces re‑qualification frequency and minimises stock wastage.

Application
Selection Property
Validation Focus
Van Leusen pyrrole synthesis
Reaction rate and conversion efficiency
Time-to-completion benchmarking versus 4-fluoro and unsubstituted analogues
Imidazole lead optimisation
Imidazole:oxazole regioselectivity ratio
Regioisomeric purity and purification workload assessment
Pd-catalysed imidoylative cross-coupling
Isocyanide insertion kinetics
Catalyst loading and turnover frequency evaluation
Long-term reagent stockpiling
Ambient solid-state stability
Purity retention rate under typical lab storage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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